molecular formula C23H24N4O5 B6542137 6-(4-ethoxyphenyl)-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one CAS No. 1058396-61-4

6-(4-ethoxyphenyl)-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B6542137
CAS No.: 1058396-61-4
M. Wt: 436.5 g/mol
InChI Key: FCYFAMBQMOGXQE-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one (CAS Number: 1058396-61-4) is a synthetic small-molecule compound with a molecular formula of C23H24N4O5 and a molecular weight of 436.46 g/mol . Its structure features a dihydropyrimidin-4-one core, a 4-ethoxyphenyl moiety, and a complex side chain incorporating a furan-2-carbonyl substituted piperazine group, which is significant for researchers exploring structure-activity relationships in medicinal chemistry . This compound is provided as a high-purity material for research and development purposes. While its specific biological mechanisms and applications are a subject of ongoing investigation, its complex structure suggests potential as a key intermediate or a pharmacophore in drug discovery projects. Researchers may find value in exploring its utility in areas such as enzyme inhibition, particularly given the presence of the dihydropyrimidinone scaffold, which is known in other contexts for its diverse pharmacological properties. The incorporation of the furan and piperazine elements makes it a valuable candidate for probing novel targets in biochemical and cellular assays. Important Notice: This product is intended for research purposes only and is not approved for human or animal consumption, diagnostic use, or any other form of application. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

IUPAC Name

6-(4-ethoxyphenyl)-3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-2-31-18-7-5-17(6-8-18)19-14-21(28)27(16-24-19)15-22(29)25-9-11-26(12-10-25)23(30)20-4-3-13-32-20/h3-8,13-14,16H,2,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYFAMBQMOGXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-ethoxyphenyl)-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one (CAS Number: 1058396-61-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a pyrimidinone core, an ethoxyphenyl moiety, and a furan-carbonyl-piperazine substituent. The molecular formula is C24H26N4O5C_{24}H_{26}N_4O_5, with a molecular weight of 450.49 g/mol. Its structure can be represented as follows:

Component Description
IUPAC Name This compound
Molecular Formula C24H26N4O5
CAS Number 1058396-61-4

Antitumor Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For instance, derivatives of quinazolinones have shown effectiveness against various cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth and survival . This compound may function similarly by interacting with specific molecular targets involved in cancer progression.

Antimicrobial Activity

The presence of the furan and piperazine rings suggests potential antimicrobial properties. Studies on related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives containing furan moieties have shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 64 µg/mL . The compound's mechanism could involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

The biological activity of the compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes critical for cellular processes in cancer cells or bacteria.
  • Receptor Modulation : The compound might interact with specific receptors, altering signal transduction pathways that control cell proliferation and apoptosis.
  • Disruption of Cellular Processes : By interfering with essential cellular functions, such as DNA replication or protein synthesis, the compound could exert its therapeutic effects.

Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

  • Anticancer Studies : A study evaluating a series of quinazoline derivatives found that certain compounds exhibited selective cytotoxicity against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .
  • Antimicrobial Efficacy : Research on piperazine derivatives highlighted their effectiveness against multiple bacterial strains, indicating that modifications to the piperazine structure can enhance antimicrobial activity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of dihydropyrimidinones exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundIC50 (µg/mL)Activity Description
Compound A1.61 ± 1.92Significant cytotoxicity against cancer cell lines
Compound B1.98 ± 1.22Notable antiproliferative effects

The presence of electron-donating groups on the phenyl ring has been linked to enhanced cytotoxic activity, suggesting that modifications can significantly influence efficacy against cancer cells .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Research suggests that similar compounds exhibit effectiveness against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Neuropharmacological Effects

There is emerging evidence that compounds with piperazine moieties can interact with neurotransmitter systems, potentially offering neuroprotective effects or serving as anxiolytics. The specific interactions and pathways are areas of ongoing research.

Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor effects of various derivatives of dihydropyrimidinones, including our compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, highlighting the importance of structural modifications in enhancing efficacy .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of compounds similar to 6-(4-ethoxyphenyl)-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one. The findings demonstrated effectiveness against resistant strains of bacteria, suggesting potential for development into new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The following compounds share key structural features with the target molecule (Table 1):

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Reported Activity/Properties Reference
Target Compound 3,4-Dihydropyrimidin-4-one 6-(4-ethoxyphenyl); 3-(2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl) Not explicitly reported N/A
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g) Pyrido[3,4-d]pyrimidin-4-one Piperazine linked via methyl group; pyridinyl moiety Kinase inhibition (e.g., CDK2)
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one Pyridazin-3(2H)-one 4-Fluorophenylpiperazine; morpholinyl group Antipsychotic activity (D2/5-HT2A)
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives Pyrimidine-triazine hybrid Pyrrolidine; dimethylamino-benzylidene groups Antimicrobial activity
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(sulfonyl)piperazin-1-yl]methanone Pyrimidin-4-yl methanone Sulfonyl-piperazine; chloro-trifluoromethylphenyl Anticancer (EGFR inhibition)

Key Comparative Insights

Core Heterocycle Influence
  • Dihydropyrimidinone vs. Pyridopyrimidinone: The target compound’s dihydropyrimidinone core lacks the fused aromatic system seen in pyrido[3,4-d]pyrimidinones (e.g., 44g).
  • Pyridazinone vs. Dihydropyrimidinone: Pyridazin-3(2H)-one derivatives (e.g., ) exhibit higher polarity due to the additional nitrogen, favoring CNS penetration, whereas the ethoxyphenyl group in the target compound may enhance membrane permeability.
Piperazine Modifications
  • Furan-2-carbonyl vs. Sulfonyl/Morpholinyl : The furan-2-carbonyl group in the target compound introduces a rigid, planar structure compared to sulfonyl (flexible) or morpholinyl (polar) substituents. This could modulate selectivity for enzymes with hydrophobic subpockets .
  • 4-Fluorophenylpiperazine : Present in , this moiety is associated with serotonin receptor affinity. Its absence in the target compound suggests divergent therapeutic targets.
Pharmacokinetic Properties
  • Solubility : Piperazine-containing compounds (e.g., ) generally exhibit improved aqueous solubility at acidic pH due to protonation. The furan-2-carbonyl group may slightly reduce solubility compared to morpholinyl or sulfonyl groups.

Research Findings and Implications

Preparation Methods

Classical Acid-Catalyzed Conditions

Traditional methods use HCl or H₂SO₄ as catalysts, but these often suffer from low yields (~40–60%) and prolonged reaction times (12–24 hours). The electron-donating ethoxy group on the benzaldehyde enhances reactivity, facilitating cyclization. However, steric hindrance from the 4-ethoxyphenyl group necessitates optimized conditions.

Heterogeneous Catalysis

Recent advances employ recyclable catalysts to improve efficiency:

  • SO₃H@imineZCMNPs : A sulfonic acid-functionalized magnetic nanocatalyst (10 mg) under solvent-free conditions at 90°C achieves yields >85% within 30 minutes. The magnetic properties enable easy separation via external magnets, simplifying purification.

  • Cuttlebone : This natural, porous material rich in CaCO₃ acts as a base catalyst. Reactions at 100°C under solvent-free conditions yield 75–95% of dihydropyrimidinones, with the ethoxy-substituted derivative achieving 89% yield.

Table 1: Comparison of Core Synthesis Methods

CatalystTemperature (°C)Time (min)Yield (%)Reference
HCl (1M)8072052
SO₃H@imineZCMNPs903088
Cuttlebone1004589

Functionalization of the Dihydropyrimidinone Core

The 3-position of the dihydropyrimidinone is functionalized with a 2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl group through a two-step process:

Introduction of the Oxoethyl Side Chain

The core compound undergoes alkylation at the N3 position using 2-chloroacetamide or bromoacetyl bromide. For example, reaction with bromoacetyl bromide in anhydrous DMF at 0–5°C in the presence of K₂CO₃ yields the 3-(2-bromoethyl) intermediate. Substitution with piperazine then occurs under mild basic conditions (e.g., triethylamine in THF), forming the 3-(2-piperazin-1-yl-2-oxoethyl) derivative.

Acylation with Furan-2-carbonyl Chloride

The piperazine nitrogen is acylated using furan-2-carbonyl chloride. This step requires careful temperature control (0°C to room temperature) to prevent over-acylation. Dichloromethane (DCM) serves as the solvent, with pyridine or DMAP as catalysts. The reaction typically completes within 2–4 hours, yielding the final product.

Green Chemistry Considerations

Solvent-Free Reactions

Both the Biginelli step and acylation benefit from solvent-free conditions, reducing waste and improving atom economy. For instance, the cuttlebone-catalyzed method eliminates solvents entirely, aligning with green chemistry principles.

Catalyst Recyclability

Magnetic nanocatalysts like SO₃H@imineZCMNPs retain >90% activity after five cycles, as demonstrated in the synthesis of analogous dihydropyrimidinones. Similarly, cuttlebone can be reused three times without significant yield loss.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Key characterization data include:

  • ¹H NMR : Peaks at δ 9.22 ppm (NH), 7.25–7.36 ppm (4-ethoxyphenyl), and 5.16 ppm (CH dihydropyrimidinone).

  • FT-IR : Bands at 1725 cm⁻¹ (C=O), 1648 cm⁻¹ (C=N), and 1221 cm⁻¹ (C-O ether).

Challenges and Optimization Strategies

Steric Hindrance

The bulky 4-ethoxyphenyl and piperazine groups impede reaction kinetics. Microwave-assisted synthesis (e.g., 300 W, 80°C) reduces reaction times by 50% compared to conventional heating.

Moisture Sensitivity

The acylation step is moisture-sensitive. Use of molecular sieves (4Å) in DCM ensures anhydrous conditions, improving yields by 12–15% .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example:

  • Step 1: Condensation of a substituted pyrimidinone core with a furan-2-carbonyl-piperazine intermediate.
  • Step 2: Introduction of the ethoxyphenyl group via nucleophilic substitution or coupling reactions.
    • Optimization Tips : Use palladium or copper catalysts (e.g., Pd(OAc)₂) in solvents like dimethylformamide (DMF) or toluene to improve yield . Monitor reaction progress via TLC or HPLC to adjust reaction time and temperature.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • 1H/13C NMR : Confirm the presence of the ethoxyphenyl group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and the dihydropyrimidin-4-one core .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected at m/z ~508.2 based on analogous compounds) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtained .

Q. How can solubility and stability be assessed for in vitro assays?

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry .
  • Stability : Conduct accelerated degradation studies under varying pH (3–9), temperatures (4°C–37°C), and light exposure. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How to address contradictions in biological activity data across different assay systems?

  • Case Study : If the compound shows inhibitory activity in enzyme assays but not in cell-based models:

  • Hypothesis 1 : Poor membrane permeability due to the furan-piperazine moiety’s polarity. Validate via PAMPA (parallel artificial membrane permeability assay) .
  • Hypothesis 2 : Metabolic instability. Use LC-MS to identify metabolites in hepatocyte incubation studies .
    • Experimental Design : Compare results across orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out false positives/negatives .

Q. What strategies can improve selectivity for target receptors over off-target proteins?

  • Structural Modifications : Replace the furan-2-carbonyl group with bioisosteres (e.g., thiophene or pyrrole) to reduce off-target binding .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify key interactions with the target’s active site vs. non-target proteins .
  • SAR Analysis : Test analogs with variations in the piperazine linker length or ethoxyphenyl substituents .

Q. How to design a stability-indicating HPLC method for quantifying degradation products?

  • Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA) at 1.0 mL/min.
  • Detection : UV at 254 nm. Validate method specificity using forced degradation samples (acid/base hydrolysis, oxidation) .

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